molecular formula C24H17NO2 B5773210 N-(2-benzoylphenyl)-1-naphthamide

N-(2-benzoylphenyl)-1-naphthamide

Cat. No.: B5773210
M. Wt: 351.4 g/mol
InChI Key: MWTLBCRCRLBVTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoylphenyl)-1-naphthamide, commonly known as BPN, is a synthetic compound that has gained significant attention in the scientific community for its potential applications in biomedical research. BPN is a member of the family of naphthamides, which are compounds that have been extensively studied for their various biological activities.

Mechanism of Action

BPN inhibits the activity of the proteasome by binding to the active site of the complex. The proteasome is responsible for the degradation of proteins, which is a critical process in maintaining cellular homeostasis. The inhibition of the proteasome by BPN leads to the accumulation of proteins, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
The inhibition of the proteasome by BPN can have various biochemical and physiological effects. One of the most significant effects of BPN is its ability to induce apoptosis, a process of programmed cell death. Apoptosis is a critical process in the development and maintenance of multicellular organisms and is often dysregulated in various diseases.

Advantages and Limitations for Lab Experiments

BPN has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it an ideal compound for high-throughput screening assays. BPN also has a well-characterized mechanism of action, which makes it an excellent tool for studying the proteasome and its role in cellular processes. However, BPN has some limitations, including its potential toxicity and off-target effects, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for the study of BPN. One of the most promising directions is the development of BPN derivatives with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of the role of BPN in the regulation of other cellular processes, such as autophagy and DNA repair. Additionally, the use of BPN in combination with other compounds, such as chemotherapy drugs, may have synergistic effects on cancer treatment.
Conclusion:
In conclusion, BPN is a synthetic compound that has gained significant attention in the scientific community for its potential applications in biomedical research. BPN inhibits the activity of the proteasome, which has therapeutic potential in the treatment of various diseases. BPN has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of BPN, including the development of BPN derivatives and the investigation of its role in other cellular processes.

Synthesis Methods

The synthesis of BPN involves the reaction between 2-aminonaphthalene and benzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure BPN. The synthesis of BPN is a straightforward process and can be easily scaled up for large-scale production.

Scientific Research Applications

BPN has been extensively studied for its potential applications in biomedical research. One of the most significant applications of BPN is its ability to inhibit the activity of the proteasome, a cellular complex responsible for the degradation of proteins. The inhibition of the proteasome has been shown to have therapeutic potential in the treatment of cancer, neurodegenerative diseases, and autoimmune disorders.

Properties

IUPAC Name

N-(2-benzoylphenyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO2/c26-23(18-10-2-1-3-11-18)21-14-6-7-16-22(21)25-24(27)20-15-8-12-17-9-4-5-13-19(17)20/h1-16H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTLBCRCRLBVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.